2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide typically involves multiple steps, including halogenation, alkylation, and amide formation. One common synthetic route starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This is followed by alkylation to attach the ethyl group and finally, amide formation to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis typically requires strong acids like hydrochloric acid or strong bases like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Flumetralin: 2-Chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine.
Other Fluorinated Aromatics: Compounds with similar structures and functional groups, such as other fluorinated pyridines and benzenes
Uniqueness
2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF4NO/c1-7(18(2)11(19)6-13)9-4-3-8(5-10(9)14)12(15,16)17/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZYDXYYMUCKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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